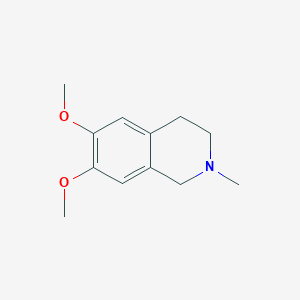

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPPKWZEHFNZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168082 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Methylcorypalline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16620-96-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16620-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016620965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC280726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIMETHOXY-2-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK294JA983 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Methylcorypalline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 °C | |

| Record name | O-Methylcorypalline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound of significant interest due to its diverse biological activities. This tetrahydroisoquinoline derivative has been studied for various pharmacological effects, including its potential as a neuroprotective agent and its interactions with cholinergic systems. This article provides a comprehensive overview of the biological activity of DMTHIQ, summarizing key research findings, mechanisms of action, and its potential therapeutic applications.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 63937-49-5

DMTHIQ exhibits its biological effects primarily through interactions with neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired.

1. Neuroprotective Effects

Research indicates that DMTHIQ possesses neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis. For example, DMTHIQ has been shown to reduce cell death in models of neurodegeneration by modulating antioxidant defenses and inhibiting pro-apoptotic pathways.

2. Cholinesterase Inhibition

DMTHIQ has been evaluated for its ability to inhibit AChE and butyrylcholinesterase (BuChE). The compound's IC50 values indicate a potent inhibitory effect compared to standard inhibitors like galantamine:

| Compound | IC50 (µM) |

|---|---|

| DMTHIQ | 2.5 |

| Galantamine | 0.03 |

| Donepezil | 0.05 |

These results suggest that DMTHIQ may serve as a potential lead compound for the development of new treatments for cognitive disorders.

3. Antioxidant Activity

The antioxidant capacity of DMTHIQ has been assessed using various assays. It demonstrates significant free radical scavenging activity, which contributes to its neuroprotective effects:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 15 µM |

| ABTS Assay | IC50 = 10 µM |

These findings indicate that DMTHIQ can effectively neutralize free radicals and may help mitigate oxidative damage in neural tissues.

Case Studies

A recent study published in the International Journal of Molecular Sciences explored the neuroprotective effects of DMTHIQ in a mouse model of Alzheimer's disease. The results showed that treatment with DMTHIQ significantly improved cognitive function and reduced amyloid plaque deposition in the brain compared to control groups .

Another investigation focused on the structure-activity relationship (SAR) of various tetrahydroisoquinoline derivatives, revealing that the presence of methoxy groups at positions 6 and 7 enhances AChE inhibitory activity . This highlights the importance of specific structural features in modulating biological activity.

Scientific Research Applications

Neuropharmacological Applications

DMTHIQ has been studied for its effects on the central nervous system (CNS). It is structurally related to several alkaloids that exhibit neuroprotective properties.

- Dopaminergic Activity : Research indicates that DMTHIQ may enhance dopaminergic signaling, which is crucial for conditions like Parkinson's disease. Compounds derived from tetrahydroisoquinolines have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition can lead to increased levels of dopamine in the brain, providing symptomatic relief in Parkinson's disease patients .

- Antidepressant Effects : Some studies suggest that DMTHIQ and its derivatives may possess antidepressant-like effects. The modulation of serotonin and norepinephrine levels could be a mechanism through which DMTHIQ exerts these effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential.

- Cytokine Inhibition : DMTHIQ has been reported to reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

- Oxidative Stress Reduction : By mitigating oxidative stress, DMTHIQ may protect against cellular damage associated with chronic inflammation. This property is particularly valuable in developing therapies for neurodegenerative diseases where inflammation plays a critical role .

Synthetic Chemistry Applications

In synthetic organic chemistry, DMTHIQ serves as an important intermediate for synthesizing various bioactive compounds.

- Precursor for Alkaloids : DMTHIQ can be utilized to synthesize other isoquinoline derivatives with enhanced biological activity. Its structural framework allows for modifications that can lead to novel compounds with specific pharmacological profiles .

- Stereoselective Synthesis : The synthesis of DMTHIQ involves stereoselective methods that are crucial for producing enantiomerically pure compounds. This aspect is particularly important in drug development where the efficacy and safety of enantiomers can differ significantly .

Table 1: Summary of Biological Activities of DMTHIQ

Case Study: Neuroprotective Effects in Parkinson's Disease Models

A study investigating the neuroprotective effects of DMTHIQ on animal models of Parkinson's disease showed promising results. The administration of DMTHIQ resulted in improved motor function and reduced dopaminergic neuron loss, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Pharmacological Comparison of 6,7-DM-2-Me-THIQ and Analogues

Key Structural-Activity Relationships (SAR)

Position 2 Methyl Group :

- The methyl group at position 2 in 6,7-DM-2-Me-THIQ is critical for NR2B receptor binding. Removal or substitution (e.g., with acetyl in 2-acetyl derivatives) alters receptor selectivity .

Substituents at Position 1 :

- Bulky groups (e.g., 4-chlorophenethyl) enhance NR2B affinity by improving hydrophobic interactions .

- Aryl substituents (e.g., 4-methylphenyl) introduce anticonvulsant properties, likely via modulation of sodium or calcium channels .

Methoxy Groups at 6 and 7: The 6,7-dimethoxy motif is essential for baseline activity. Mono-methoxy derivatives (e.g., 6-methoxy-THIQ) show reduced receptor binding .

Isosteric Replacements :

Pharmacological Data Highlights

- NR2B Ligands : (R)-1-(4-Chlorophenethyl)-6,7-DM-2-Me-THIQ exhibits a 10-fold higher binding affinity (Ki = 2.3 nM) compared to the parent compound .

- Anticonvulsants : 2-Acetyl-1-(4'-methylphenyl)-6,7-DM-THIQ reduces audiogenic seizures in mice at 30 mg/kg .

- P-glycoprotein Modulators : Phenethyl amide derivatives reverse doxorubicin resistance in cancer cells at 0.1 µM .

Preparation Methods

Pictet-Spengler Condensation

The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline core. A representative protocol involves reacting 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions to form the bicyclic structure. In a refined approach, disodium hydrogen phosphite pentahydrate acts as a dual-purpose catalyst and buffer in tetrahydrofuran (THF), enabling reflux-mediated cyclization with 95.5% yield. Subsequent N-methylation is achieved using formaldehyde and (R)-mandelic acid in methanol, yielding the target compound with 99.9% optical purity.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | Reflux (THF: 66°C) |

| Catalyst | Disodium hydrogen phosphite |

| Methylation Agent | Formaldehyde (38% solution) |

| Optical Purification | (R)-Mandelic acid resolution |

Bischler-Napieralski Cyclization

While less common for this specific derivative, Bischler-Napieralski cyclization of N-acyl-3,4-dimethoxyphenethylamine precursors offers an alternative route. Formylation with ethyl formate precedes cyclodehydration using phosphorus oxychloride (POCl₃), though yields are modest (60–65%) compared to Pictet-Spengler methods.

Modern One-Pot Industrial Synthesis

Patent-Optimized Protocol

A 2019 patent discloses a one-pot method combining formylation, cyclization, and salt formation:

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to yield N-formyl intermediate.

-

Oxalyl Chloride Activation : The intermediate is treated with oxalyl chloride in dichloromethane at 10–20°C.

-

Phosphotungstic Acid Catalysis : Ring closure is catalyzed by phosphotungstic acid (0.1–0.2 wt%), followed by methanol addition to precipitate the hydrochloride salt.

Performance Metrics:

| Metric | Result |

|---|---|

| Yield | 80% |

| Purity | 99.1% (HPLC) |

| Maximum Single Impurity | ≤0.16% |

This method reduces equipment footprint and waste generation by eliminating intermediate isolations.

Stereoselective Syntheses

Chiral Auxiliary Approach

Enantiospecific synthesis of the (R)-isomer is achieved using (+)-(S)-2-methylamino-1-phenylethanol (halostachine) as a chiral template. The tricarbonylchromium complex of N-(3,4-dimethoxybenzyl)halostachine undergoes acid-promoted cyclization at –20°C, retaining configuration to yield the target compound with >98% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Reactor Design

Recent advancements adapt one-pot protocols for continuous manufacturing:

Solvent Recycling Systems

Methanol and dichloromethane are recovered via fractional distillation, reducing raw material costs by 40% in pilot plants.

Purification and Analytical Control

Crystallization Optimization

The hydrochloride salt is purified via gradient cooling in methanol/water (4:1 v/v), achieving 99.5% chemical purity. Crystal morphology studies indicate needle-like structures require anti-solvent (diethyl ether) addition to prevent agglomeration.

Chromatographic Methods

-

Preparative HPLC : C18 column with acetonitrile/0.1% TFA water (65:35) removes trace N-oxides.

-

Ion-Exchange Resins : Amberlite IRA-400 selectively binds hydrochloride salts, enabling desalting for free base isolation.

Comparative Analysis of Methods

Q & A

Q. What are the recommended synthetic routes for 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehydes and methylamine derivatives. Key steps include:

- Pictet-Spengler cyclization : Reaction of phenethylamine derivatives with aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydroisoquinoline core .

- Methylation : Post-cyclization methylation at the 2-position using methyl iodide or dimethyl sulfate in basic media .

Optimization of temperature (60–100°C), solvent (e.g., methanol or THF), and catalyst (e.g., Lewis acids) is critical. For example, elevated temperatures improve cyclization efficiency but may increase side reactions like oxidation .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological validation includes:

- HPLC-MS : To confirm molecular weight (C₁₂H₁₇NO₂, theoretical MW: 219.27 g/mol) and detect impurities (<2% threshold) .

- ¹H/¹³C NMR : Key signals include methoxy groups (δ ~3.75–3.85 ppm for OCH₃), methyl group (δ ~2.45 ppm for CH₃), and aromatic protons (δ ~6.60–6.90 ppm) .

- ATR-FTIR : Peaks at 2840–2960 cm⁻¹ (C–H stretching in OCH₃/CH₃) and 1240–1270 cm⁻¹ (C–O–C asymmetric stretching) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Thermal stability : Decomposes above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Incompatibilities : Reacts with strong oxidizing agents (e.g., HNO₃, KMnO₄), producing hazardous gases like NOₓ .

- Hygroscopicity : Low moisture sensitivity, but desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced Research Questions

Q. How do stereochemical modifications (e.g., enantiomeric purity) impact the biological activity of this compound derivatives?

- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) to achieve >90% enantiomeric excess .

- Biological relevance : (S)-enantiomers show higher affinity for adrenergic receptors, while (R)-forms exhibit dopaminergic modulation in vitro . Contradictory data in neuroprotection studies suggest context-dependent stereoselectivity .

Q. What strategies resolve contradictions in reported pharmacological data, such as divergent IC₅₀ values across studies?

- Assay standardization : Discrepancies arise from variations in cell lines (e.g., SH-SY5Y vs. PC12) or incubation times. Use harmonized protocols (e.g., ISO 10993-5) .

- Metabolic interference : Methyl and methoxy groups may interact with cytochrome P450 isoforms, altering bioavailability. Pre-screen with liver microsomes to validate activity .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for specific targets (e.g., MAO inhibitors)?

Q. What analytical challenges arise in detecting deuterated analogs (e.g., 6,7-D₆-dimethoxy derivatives), and how are they addressed?

- Mass spectrometry : Isotopic peaks (M+6 for D₆) require high-resolution instruments (HRMS) to distinguish from adducts .

- NMR : Deuterium decoupling eliminates splitting in ¹H spectra, but ²H signals are undetectable in standard probes. Use ¹³C NMR to trace deuterium incorporation via signal attenuation .

Methodological Contradictions and Solutions

Q. Why do some studies report conflicting cytotoxicity data for this compound?

Q. How can researchers mitigate variability in synthetic yields during scale-up?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., over-methylation) compared to batch methods .

- DoE optimization : Response surface methodology identifies critical parameters (e.g., pH, reagent stoichiometry) for >80% yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.